![molecular formula C11H19BrN2O B2511614 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856054-25-5](/img/structure/B2511614.png)
4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
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Description
Scientific Research Applications
Analgesic and Other Activities : N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have shown significant analgesic activity in mice. Additionally, these compounds have exhibited moderate hypotensive, bradycardiac, and anti-inflammatory activities in rats, along with weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
Chemical Transformations : Studies have explored the transformation of stereoisomers of 4-bromo-3-methyl-3-carbomethoxy-1-pyrazoline into 3-methyl-4-carbomethoxypyrazole, demonstrating the migration of a carbomethoxy group over a methyl group (Mcgreer & Wigfield, 1969).
Synthesis and Characterization : The synthesis and detailed spectroscopic data of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole have been reported, highlighting its potential as a precursor for further chemical functionalization (Kleizienė et al., 2009).
Antimicrobial Activities : Certain 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols have been synthesized and shown excellent antimicrobial activities. These compounds are characterized by various spectroscopic techniques, highlighting their potential in antimicrobial research (Sherkar & Bhandarkar, 2015).
Synthesis of Pyrazoles : Research has delved into the synthesis of various pyrazoles using brominated trihalomethylenones as precursors, illustrating the versatility of these compounds in the creation of a range of pyrazole derivatives with potential applications in various fields (Martins et al., 2013).
properties
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-14-6-10(12)11(13-14)8-15-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCJMXYIOZUIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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